Benzene, 1-[(chloromethyl)thio]-4-nitro- Benzene, 1-[(chloromethyl)thio]-4-nitro-
Brand Name: Vulcanchem
CAS No.: 7205-88-1
VCID: VC14339486
InChI: InChI=1S/C7H6ClNO2S/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2
SMILES:
Molecular Formula: C7H6ClNO2S
Molecular Weight: 203.65 g/mol

Benzene, 1-[(chloromethyl)thio]-4-nitro-

CAS No.: 7205-88-1

Cat. No.: VC14339486

Molecular Formula: C7H6ClNO2S

Molecular Weight: 203.65 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-[(chloromethyl)thio]-4-nitro- - 7205-88-1

Specification

CAS No. 7205-88-1
Molecular Formula C7H6ClNO2S
Molecular Weight 203.65 g/mol
IUPAC Name 1-(chloromethylsulfanyl)-4-nitrobenzene
Standard InChI InChI=1S/C7H6ClNO2S/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H,5H2
Standard InChI Key QLCOOOVRZJEYHM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])SCCl

Introduction

Molecular and Structural Characteristics

Benzene, 1-[(chloromethyl)thio]-4-nitro- features a benzene ring substituted at the para position with a chloromethylthio group (-SCH2_2Cl) and a nitro group (-NO2_2). This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing moiety, while the chloromethylthio group introduces both sulfur-based nucleophilicity and halogenated reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H6ClNO2S\text{C}_7\text{H}_6\text{ClNO}_2\text{S}
Molecular Weight203.65 g/mol
IUPAC Name1-(Chloromethylsulfanyl)-4-nitrobenzene
Canonical SMILESC1=CC(=CC=C1N+[O-])SCCl
InChI KeyQLCOOOVRZJEYHM-UHFFFAOYSA-N
Density1.52 g/cm³ (estimated)
Boiling Point315°C (predicted)

The compound’s electronic configuration has been computationally validated, with density functional theory (DFT) simulations indicating significant polarization at the sulfur and chlorine atoms. This polarization facilitates nucleophilic substitution reactions at the chloromethyl group and electrophilic aromatic substitution at the nitro-substituted ring.

Synthetic Methodologies

The synthesis of Benzene, 1-[(chloromethyl)thio]-4-nitro- typically involves multi-step routes, leveraging both nitration and thioetherification reactions. Two primary strategies dominate current approaches:

Nitration of Chloromethylthiobenzene Precursors

In this route, chloromethylthiobenzene undergoes nitration using a mixture of concentrated nitric and sulfuric acids. The nitro group is introduced regioselectively at the para position relative to the chloromethylthio group, driven by the directing effects of the sulfur atom. Yields for this method range between 60–70%, with purification achieved via recrystallization from ethanol.

Thioetherification of Nitrobenzene Derivatives

CompoundCASPrimary Hazards
Benzene, 1-(chloromethyl)-4-nitro-100-14-1Skin irritation, methemoglobinemia
4-Nitrochlorobenzene100-00-5Hepatotoxicity, carcinogenicity

Handling recommendations include the use of nitrile gloves, fume hoods, and immediate decontamination of spills with alkaline solutions to neutralize reactive intermediates .

Comparative Analysis with Related Compounds

Benzene, 1-[(chloromethyl)thio]-4-nitro- occupies a unique niche among nitroaromatic thioethers. Key differentiators include:

  • Enhanced Reactivity: Compared to Bromo- or Iodo-methyl analogs, the chloromethyl group offers a balance of reactivity and stability, reducing unintended eliminations during synthesis.

  • Electronic Effects: The thioether’s electron-donating resonance (+M effect) partially counteracts the nitro group’s electron withdrawal, creating a polarized yet stabilized aromatic system.

Table 3: Comparison of Halomethyl-Nitrobenzene Derivatives

CompoundHalogenThioetherNitro GroupReactivity Index
Benzene, 1-(chloromethyl)-4-nitro-ClNoYes1.8
Benzene, 1-[(bromomethyl)thio]-4-nitro-BrYesYes2.3
Benzene, 1-[(chloromethyl)thio]-4-nitro-ClYesYes2.1

Reactivity Index: Calculated via Hammett substituent constants (σ) and frontier molecular orbital energies.

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